1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

Description

The exact mass of the compound 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

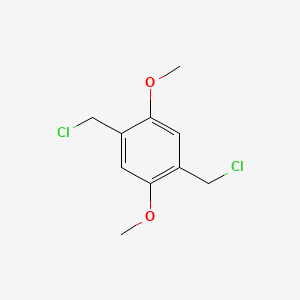

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(chloromethyl)-2,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUWDCJVDLHSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCl)OC)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063166 | |

| Record name | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3752-97-4 | |

| Record name | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3752-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance As a Precursor in Chemical Research

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene has carved a significant niche in chemical research, primarily owing to its role as a versatile intermediate in the synthesis of high-value organic compounds. lookchem.comontosight.ai Its bifunctional nature allows for the systematic construction of larger, more complex molecular frameworks, making it a sought-after starting material in the fields of materials science, polymer chemistry, and pharmaceutical research. acs.org

The compound's principal application lies in its use as a monomer for the synthesis of conjugated polymers, most notably derivatives of poly(p-phenylene vinylene) (PPV). These polymers are renowned for their electroluminescent properties, which are foundational to the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). acs.org The dimethoxy substituents on the benzene (B151609) ring in the precursor molecule play a crucial role in enhancing the solubility of the resulting polymers, facilitating their processing and fabrication into thin films for electronic devices.

Beyond the realm of conjugated polymers, the reactive chloromethyl groups serve as handles for a variety of chemical transformations, enabling the introduction of diverse functionalities. This has led to its use in the synthesis of specialty chemicals and as a building block in the development of novel organic materials with tailored electronic and optical properties. lookchem.com

Structural Features and Synthetic Utility

The synthetic versatility of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is a direct consequence of its distinct structural features. The benzene (B151609) ring is substituted with two electron-donating methoxy (B1213986) groups at the 2 and 5 positions, and two reactive chloromethyl groups at the 1 and 4 positions. ontosight.ai The methoxy groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.

The key to its synthetic utility, however, lies in the two chloromethyl (-CH2Cl) groups. These groups are excellent electrophiles and are susceptible to nucleophilic substitution reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward pathway to a wide range of derivatives. Common synthetic transformations involving the chloromethyl groups include:

Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers.

Grignard and Organolithium Reactions: Formation of new carbon-carbon bonds.

Cyanide Displacement: Introduction of a nitrile group, which can be further elaborated.

Amine Alkylation: Synthesis of various secondary and tertiary amines.

This reactivity is harnessed in polymerization reactions, such as the Gilch polymerization, where treatment with a strong base leads to the formation of a quinodimethane intermediate that rapidly polymerizes to yield high molecular weight PPV derivatives.

Below are the key physicochemical properties of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene:

| Property | Value |

| Molecular Formula | C10H12Cl2O2 |

| Molecular Weight | 235.11 g/mol |

| Melting Point | 164 °C |

| Boiling Point | 329.2 °C at 760 mmHg |

| Density | 1.219 g/cm³ |

| Appearance | White crystalline powder |

Research Trajectories and Contemporary Relevance

Chloromethylation of 1,4-Dimethoxybenzene (B90301)

The most prevalent method for synthesizing 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is the direct chloromethylation of 1,4-dimethoxybenzene. This reaction falls under the category of Blanc chloromethylation, a versatile method for introducing chloromethyl groups onto an aromatic ring. tandfonline.comwikipedia.org

Conventional Formylation and Chlorination Approaches

The classic approach to the chloromethylation of 1,4-dimethoxybenzene involves reacting the substrate with a source of formaldehyde (B43269) and hydrogen chloride under acidic conditions. wikipedia.orgdur.ac.uk Paraformaldehyde or trioxane (B8601419) are commonly used as precursors for formaldehyde. tandfonline.comgoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism. Under the acidic conditions provided by hydrogen chloride and often a Lewis acid catalyst, formaldehyde is protonated, which enhances its electrophilicity. wikipedia.org The activated 1,4-dimethoxybenzene ring, with its electron-donating methoxy (B1213986) groups, then attacks the electrophilic carbon of the protonated formaldehyde. The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride. wikipedia.org

A typical procedure involves treating 1,4-dimethoxybenzene with paraformaldehyde and hydrogen chloride in a suitable solvent, such as acetic acid. tandfonline.com The use of acetic acid as a cosolvent can facilitate the reaction. researchgate.net

Influence of Reaction Conditions on Yield and Selectivity

The efficiency and outcome of the chloromethylation of 1,4-dimethoxybenzene are highly dependent on the specific reaction parameters. Careful control of these conditions is necessary to maximize the yield of the desired bis-chloromethylated product while minimizing the formation of mono-chloromethylated intermediates and polymeric byproducts.

Temperature is a critical factor in controlling the selectivity of the chloromethylation reaction. Higher temperatures can accelerate the reaction rate but also tend to increase the formation of unwanted by-products, such as diarylmethane derivatives, which arise from the Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride. google.comunive.it For instance, in related chloromethylation procedures, reactions are often maintained at controlled temperatures, such as between 5°C and 20°C, to manage exotherms and improve selectivity. google.com The reaction time must be sufficient to allow for the formation of the di-substituted product, but excessive reaction times can also lead to increased byproduct formation. Optimization often involves monitoring the reaction progress to determine the point of maximum yield for the desired product.

The chloromethylation of aromatic compounds is typically catalyzed by acids. google.com Both Lewis acids and strong protic acids are employed to enhance the electrophilicity of the formaldehyde species.

Lewis Acids : A variety of Lewis acids are effective catalysts, with zinc chloride (ZnCl₂) being one of the most traditionally used. wikipedia.org Other common Lewis acids include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and iron trichloride (B1173362) (FeCl₃). tandfonline.comgoogle.com The choice of catalyst can influence the reaction's aggressiveness; for example, aluminum chloride is known to favor the formation of diarylmethane byproducts. google.com

Protic Acids : Strong mineral acids like sulfuric acid (H₂SO₄) can also be used, often in conjunction with other reagents. wikipedia.orggoogle.com

Phase-Transfer Catalysts (PTC) : In some chloromethylation systems for other aromatic hydrocarbons, phase-transfer catalysts like polyethylene (B3416737) glycol (PEG) have been used in aqueous media to improve yields and facilitate the reaction between immiscible reactants. researchgate.net Quaternary ammonium (B1175870) salts have also been shown to improve yield and selectivity in the chloromethylation of alkylbenzenes. unive.it

The catalytic system is crucial; in the absence of a suitable catalyst, the reaction is often very slow and impractical. google.com

Comparative Analysis of Chloromethylation Protocols

Different protocols for the chloromethylation of aromatic compounds have been developed, each with specific advantages regarding yield, selectivity, and reaction conditions. While specific data for 1,4-dimethoxybenzene is distributed across various studies, a general comparison can be drawn from methodologies applied to similar activated aromatic rings.

| Catalyst System | Reagents | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Paraformaldehyde, HCl | Acetic Acid | Classic, effective method; requires careful temperature control. wikipedia.org |

| Stannic Chloride (SnCl₄) | Chloromethyl methyl ether | Chloroform | Used for chloromethylating various aromatic polymers. tandfonline.com |

| Sulfuric Acid (H₂SO₄) | Paraformaldehyde, HCl | None or organic solvent | Strong acid catalysis, can lead to side reactions if not controlled. google.com |

| Acetic Acid (as promoter) | Paraformaldehyde, HCl gas | Toluene | Stated to accelerate the reaction in the absence of a Lewis acid. google.com |

| PTC / H₂SO₄ | Paraformaldehyde, NaCl | Water/Organic | Improves yield and selectivity in biphasic systems for alkylbenzenes. unive.it |

Alternative Synthetic Routes to Bis(halomethyl) Dimethoxybenzene Derivatives

While direct chloromethylation is the most straightforward approach, alternative strategies can be employed for the synthesis of bis(halomethyl) dimethoxybenzene derivatives. These methods typically involve the chemical transformation of precursors that already contain the desired aromatic core with different functional groups at the 1 and 4 positions.

One such conceptual pathway involves the functional group interconversion of a pre-existing derivative. For example, a synthetic strategy for a related compound, 1,4-diiodo-2,5-bis(chloromethyl)benzene, started with a protected bis(hydroxymethyl)benzene. researchgate.net This suggests a potential alternative route for the title compound that would proceed through the following steps:

Synthesis of 1,4-Bis(hydroxymethyl)-2,5-dimethoxybenzene : This intermediate could potentially be synthesized from 2,5-dimethoxy-1,4-benzenedicarboxaldehyde via reduction.

Conversion to the Dichloride : The diol intermediate could then be converted to 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene using a suitable chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid.

This multi-step approach may offer advantages in terms of purity and avoidance of the polymeric byproducts sometimes associated with direct chloromethylation, although it is less atom-economical. Another potential, though less common, route could involve the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with a suitable two-carbon electrophile that already contains a halogen, though controlling the reaction to achieve the desired bis-substitution pattern could be challenging. grabmyessay.comnih.gov

Control of Side Reactions and Byproduct Formation

The synthesis of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene via chloromethylation of 1,4-dimethoxybenzene is a crucial industrial process. However, the reaction is often accompanied by the formation of various side products, which can significantly impact the yield and purity of the desired compound. Effective control over these side reactions is paramount for an efficient and economically viable synthesis. This section delves into the common side reactions encountered during the chloromethylation of 1,4-dimethoxybenzene and explores the methodologies to mitigate their formation.

The primary side reactions in this synthesis include the formation of diarylmethane derivatives and the hazardous bis(chloromethyl) ether. The propensity for these side reactions is influenced by several factors, including the reaction temperature, the choice of catalyst, and the molar ratio of the reactants.

One of the most prevalent side reactions is the further reaction of the initially formed chloromethylated product with another molecule of 1,4-dimethoxybenzene. This subsequent electrophilic aromatic substitution leads to the formation of a diarylmethane byproduct. The use of strong acid catalysts, such as aluminum chloride, is known to promote the formation of these diarylmethane products. google.com

Another significant concern in chloromethylation reactions is the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.org This compound can be generated from the reaction of formaldehyde and hydrogen chloride, the primary reagents used in the chloromethylation process. Due to its extreme toxicity, stringent control over the reaction conditions is necessary to minimize its formation and ensure the safety of the process.

The control of these side reactions can be achieved by carefully manipulating the reaction parameters. Higher temperatures generally lead to an increase in the formation of byproducts. google.com Therefore, maintaining a lower reaction temperature is often crucial for maximizing the yield of the desired product.

The choice of catalyst also plays a pivotal role in controlling the selectivity of the reaction. While strong Lewis acids are effective catalysts, they can also promote side reactions. Milder catalysts or the use of co-catalysts can help to enhance the selectivity towards the desired bis(chloromethylated) product. For instance, the use of an anhydrous mixture of zinc chloride and a low molecular weight carboxylic acid has been reported to promote the chloromethylation of certain aromatic hydrocarbons while potentially minimizing side reactions. google.com

Furthermore, the molar ratio of the reactants is a critical factor. An excess of the aromatic substrate can lead to an increased formation of the diarylmethane byproduct. google.com Conversely, a carefully controlled stoichiometry can favor the desired bis-chloromethylation.

The following table summarizes the key factors influencing side reactions and the strategies for their control:

| Factor | Effect on Side Reactions | Control Strategy |

| Temperature | Higher temperatures increase byproduct formation. google.com | Maintain a controlled, lower reaction temperature. |

| Catalyst | Strong acid catalysts can promote diarylmethane formation. google.com | Utilize milder catalysts or a combination of catalysts to improve selectivity. |

| Reactant Molar Ratio | Excess aromatic substrate can lead to increased diarylmethane formation. google.com | Optimize the stoichiometric ratio of reactants to favor the desired product. |

| Reagent Purity | Impurities in starting materials can lead to unforeseen side reactions. | Use high-purity 1,4-dimethoxybenzene, formaldehyde, and hydrogen chloride. |

Nucleophilic Substitution Reactions

The presence of benzylic chloride functionalities in 1,4-bis(chloromethyl)-2,5-dimethoxybenzene makes it an excellent substrate for nucleophilic substitution reactions. The chloromethyl groups serve as reactive sites for the introduction of various functional groups, facilitating its use as a versatile building block in organic synthesis. lookchem.com These reactions are central to constructing more complex molecular frameworks from this starting material.

A key transformation of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene involves the reaction with cyanide ions to yield 1,4-bis(cyanomethyl)-2,5-dimethoxybenzene. This reaction typically proceeds via a standard SN2 mechanism where a cyanide salt, such as sodium or potassium cyanide, displaces the chloride ions. The resulting dinitrile is a valuable intermediate, for instance, in the synthesis of phenylene vinylene oligomers, which are known for their photoluminescent properties. researchgate.net These cyanomethyl derivatives can be further elaborated, for example, through Knoevenagel condensation with aldehydes to create larger conjugated systems. researchgate.net

Table 1: Nucleophilic Substitution for Cyanomethyl Derivatization

| Reactant | Reagent | Product | Reaction Type |

|---|

The dual reactive sites of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene make it a valuable precursor for synthesizing complex molecules and polymers. lookchem.com Its ability to react with a wide range of nucleophiles allows for the construction of diverse molecular architectures. For example, it is used as a monomer in the synthesis of polyphenylenevinylene (PPV) polymers and other conjugated materials, which are of interest in the field of organic electronics. lookchem.com The chloromethyl groups can react with various linking groups, enabling the formation of extended, rigid structures that are fundamental to the properties of these advanced materials. lookchem.com

Oxidative Transformations

The electron-rich nature of the 1,4-dimethoxybenzene core makes it susceptible to oxidation. These transformations can target either the methoxy groups, leading to demethylation and quinone formation, or the aromatic ring itself, depending on the oxidizing agent and reaction conditions.

Oxidative demethylation of 1,4-dimethoxybenzene derivatives is an effective method for synthesizing benzoquinone structures. elsevierpure.com Strong oxidizing agents can convert the hydroquinone (B1673460) dimethyl ether moiety directly into the corresponding benzo-1,4-quinone. Reagents such as ceric ammonium nitrate (B79036) (CAN) and cobalt(III) fluoride (B91410) have been shown to facilitate this transformation in good to excellent yields. elsevierpure.comtandfonline.com The electronic properties of other substituents on the benzene (B151609) ring can significantly influence the outcome and yield of these oxidation reactions. tandfonline.com

The core process in the formation of quinones from 1,4-bis(chloromethyl)-2,5-dimethoxybenzene is oxidative demethylation. This reaction involves the removal of the methyl groups from the ether linkages and subsequent oxidation of the resulting hydroquinone. This transformation is a key step in the synthesis of various biologically and synthetically important quinone derivatives. elsevierpure.com The choice of oxidizing agent is crucial; for instance, cobalt(III) fluoride is noted for its efficiency in these reactions. elsevierpure.com In a broader context, the O-demethylation of methoxylated aromatic compounds is a recognized pathway in metabolic processes, often catalyzed by enzymes like cytochrome P450. nih.gov

Table 2: Reagents for Oxidative Demethylation

| Substrate Class | Oxidizing Agent | Product Class |

|---|---|---|

| 1,4-Dimethoxybenzene derivatives | Ceric Ammonium Nitrate (CAN) | Benzoquinone derivatives |

Reactions Leading to Aldehyde Intermediates

The chloromethyl groups of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene can be converted into aldehyde functionalities, yielding the important intermediate 2,5-dimethoxybenzene-1,4-dicarboxaldehyde. This dialdehyde (B1249045) is a precursor for various complex organic molecules, including photoluminescent oligomers. researchgate.netsigmaaldrich.com

One of the classic methods for converting a benzylic halide to an aldehyde is the Sommelet reaction. google.com This process involves the reaction of the chloromethyl compound with hexamethylenetetramine (urotropin), followed by hydrolysis. google.comgoogle.com The reaction proceeds through the formation of a quaternary ammonium salt, which then rearranges and hydrolyzes in acidic conditions to yield the corresponding aromatic aldehyde. google.com This method provides a direct route to convert the bis(chloromethyl) starting material into 2,5-dimethoxybenzene-1,4-dicarboxaldehyde. sigmaaldrich.com

Table 3: Sommelet Reaction for Aldehyde Synthesis

| Reactant | Reagent(s) | Product |

|---|

Sommelet Reaction and its Applications

The Sommelet reaction provides a classic method for the conversion of benzyl halides into the corresponding aldehydes. acs.orgwikipedia.org This transformation is typically achieved by reacting the benzyl halide with hexamine, followed by hydrolysis. acs.orgwikipedia.org In the case of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, a diether of p-xylene, this reaction is anticipated to yield 2,5-dimethoxyterephthalaldehyde (B1268428). The reaction proceeds through the formation of a quaternary ammonium salt by the alkylation of hexamine with the benzylic chloride. wikipedia.org Subsequent hydrolysis, often under acidic conditions, leads to the formation of the aldehyde. wikipedia.org

This reaction is a valuable tool for introducing aldehyde functionalities onto the aromatic ring, which can then serve as handles for further synthetic elaborations. The resulting 2,5-dimethoxyterephthalaldehyde is a key intermediate for the synthesis of various organic materials, including polymers and dyes.

| Reactant | Reagents | Product | Reaction Type |

| 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | 1. Hexamine2. H₂O, H⁺ | 2,5-Dimethoxyterephthalaldehyde | Sommelet Reaction |

Hydrolysis-Based Approaches

The chloromethyl groups of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene are susceptible to hydrolysis, a reaction that replaces the chlorine atoms with hydroxyl groups. This conversion is a standard nucleophilic substitution reaction for benzylic halides and can be effected under various conditions, typically involving water or a mixture of water and a miscible organic solvent, and can be promoted by the presence of a base.

The product of this hydrolysis is 2,5-dimethoxy-1,4-benzenedimethanol, a diol that can be utilized as a monomer in the synthesis of polyesters and other condensation polymers. The efficiency of the hydrolysis can be influenced by factors such as temperature, pH, and the solvent system employed.

| Reactant | Reagents | Product | Reaction Type |

| 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | H₂O | 2,5-Dimethoxy-1,4-benzenedimethanol | Hydrolysis |

Polymerization and Oligomerization Pathways

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is a key monomer for the synthesis of substituted poly(p-xylylene)s, a class of polymers with a range of applications in materials science.

1,6-Dehydrochlorination and Xylylene Generation

The polymerization process is initiated by the 1,6-dehydrochlorination of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene. This elimination reaction, typically induced by a strong base, results in the in-situ generation of the highly reactive intermediate, 2,5-dimethoxy-p-xylylene (also known as 2,5-dimethoxy-p-quinodimethane). This intermediate is a conjugated diene and is the fundamental building block for the subsequent polymerization.

The generation of the xylylene intermediate is a critical step, and the reaction conditions must be carefully controlled to favor its formation and prevent side reactions.

Formation of Poly(p-xylylene) and Related Polymers

Once the 2,5-dimethoxy-p-xylylene intermediate is formed, it readily undergoes polymerization to yield poly(2,5-dimethoxy-1,4-phenylene vinylene). A common method for achieving this is through chemical vapor deposition (CVD) polymerization. researchgate.net In this process, the monomer is vaporized and then pyrolyzed to generate the reactive xylylene intermediate, which then deposits and polymerizes on a substrate to form a thin polymer film. d-nb.info

The resulting polymer, a derivative of poly(p-xylylene), possesses unique electronic and optical properties due to the presence of the electron-donating methoxy groups on the aromatic ring. These properties make it a candidate for applications in organic electronics, such as in light-emitting diodes and transistors.

Cycloaddition Reactions Involving Derived Intermediates

The 2,5-dimethoxy-p-xylylene intermediate, generated from 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, is a conjugated diene and is therefore expected to participate in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org

The electron-rich nature of the 2,5-dimethoxy-p-xylylene diene, due to the two methoxy groups, suggests that it will react readily with electron-poor dienophiles. This reactivity opens up pathways for the synthesis of complex polycyclic and heterocyclic systems. For example, reaction with a dienophile such as maleic anhydride (B1165640) would be expected to yield a substituted cyclohexene (B86901) derivative, which could then be further transformed. This cycloaddition approach provides a powerful tool for the construction of intricate molecular architectures starting from 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene.

| Diene (Intermediate) | Dienophile | Product | Reaction Type |

| 2,5-Dimethoxy-p-xylylene | Maleic Anhydride | Substituted cyclohexene adduct | Diels-Alder Reaction |

Applications As a Building Block in Organic and Materials Science

Precursor for Conjugated Polymer Systems

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their interesting optical and electronic properties, making them suitable for applications in light-emitting diodes, photovoltaics, and sensors. 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene serves as a key monomer in the synthesis of various conjugated polymer systems.

Poly(p-phenylenevinylene) (PPV) and its derivatives are among the most extensively studied classes of conjugated polymers, known for their strong luminescence and charge-transporting properties. The Gilch polymerization is a widely employed method for the synthesis of PPVs, which involves the base-induced polymerization of α,α'-dihalo-p-xylenes. nih.govscirp.org

In this context, 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can be utilized as the monomer to produce poly(2,5-dimethoxy-p-phenylenevinylene) (PDMeOPPV), a PPV derivative with two methoxy (B1213986) groups on the phenylene ring. The polymerization is typically carried out by treating the monomer with a strong base, such as potassium tert-butoxide, in an organic solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds through a proposed p-quinodimethane intermediate, which then polymerizes to form the conjugated polymer. nih.govscirp.org

The presence of the two methoxy groups on the polymer backbone has a significant impact on its properties. These electron-donating groups increase the electron density of the conjugated system, which generally leads to a red-shift in the absorption and emission spectra compared to the parent PPV. Furthermore, the methoxy groups can enhance the solubility of the polymer in common organic solvents, which is a crucial factor for its processability into thin films for device fabrication.

Table 1: Gilch Polymerization for the Synthesis of Poly(2,5-dimethoxy-p-phenylenevinylene)

| Monomer | Base | Solvent | Polymer |

| 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | Potassium tert-butoxide | Tetrahydrofuran (THF) | Poly(2,5-dimethoxy-p-phenylenevinylene) |

Hypercrosslinked conjugated microporous polymers (HCCMPs) are a class of porous organic materials that combine permanent microporosity with an extended π-conjugated framework. researchgate.netbeilstein-journals.org These materials are of great interest for applications in gas storage and separation, catalysis, and sensing, owing to their high surface areas, tunable pore sizes, and robust nature. ed.ac.uk

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can be employed as a building block for the synthesis of HCCMPs through Friedel-Crafts alkylation reactions. In this approach, the chloromethyl groups act as electrophilic sites that can react with aromatic nucleophiles in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to form a rigid, crosslinked network. researchgate.net

The compound can either self-polymerize under Friedel-Crafts conditions, where the chloromethyl groups react with the electron-rich dimethoxybenzene rings of other monomers, or it can be co-polymerized with other aromatic compounds (external crosslinkers) to create a more complex porous structure. The resulting HCCMPs possess a high degree of crosslinking, which prevents the polymer chains from collapsing and thus creates permanent microporosity. The conjugated nature of the polymer backbone, which includes the dimethoxybenzene units, can impart interesting photophysical or electrochemical properties to the material. researchgate.net

Table 2: Synthesis of HCCMPs using 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

| Reaction Type | Co-monomer/Crosslinker | Catalyst | Polymer Type |

| Self-condensation | None | FeCl₃ | Hypercrosslinked Poly(2,5-dimethoxy-p-xylene) |

| Co-polymerization | Various aromatic compounds | FeCl₃ | Hypercrosslinked Conjugated Microporous Polymer |

Intermediate in the Synthesis of Functional Organic Molecules

The two reactive chloromethyl groups of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene make it an excellent starting material for the synthesis of a variety of functional organic molecules through nucleophilic substitution reactions.

Ditopic ligands are molecules that possess two separate binding sites, allowing them to coordinate to two metal centers simultaneously. Schiff base ligands, which contain a C=N double bond, are readily synthesized and can form stable complexes with a wide range of metal ions. When these ligands incorporate a redox-active unit, such as a hydroquinone (B1673460), the resulting metal complexes can exhibit interesting electronic and magnetic properties.

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can serve as a precursor to 2,5-diformyl-1,4-dimethoxybenzene, a key intermediate in the synthesis of ditopic redox-active Schiff base ligands. researchgate.net The synthesis involves a two-step process: first, the chloromethyl groups are converted to formyl groups, for example, via the Sommelet reaction. The resulting dialdehyde (B1249045) can then be condensed with a primary amine containing another donor group to form the desired ditopic Schiff base ligand. The dimethoxybenzene unit can subsequently be demethylated to yield the redox-active hydroquinone core. researchgate.net These ligands are of interest for the construction of dinuclear metal complexes with potential applications in catalysis and molecular magnetism. researchgate.net

Nitrile oxides are highly reactive 1,3-dipoles that are widely used in the synthesis of five-membered heterocyclic compounds, such as isoxazoles and isoxazolines, through [3+2] cycloaddition reactions. nih.govnih.govmdpi.commdpi.com These heterocycles are important structural motifs in many biologically active compounds and functional materials.

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can be envisioned as a precursor for the in-situ generation of 2,5-dimethoxy-p-xylene-α,α'-dinitrile oxide. A plausible synthetic route would involve the conversion of the bis(chloromethyl) groups into bis(hydroximoyl chloride)s. This can be achieved by first converting the chloromethyl groups to aldehyde groups, followed by reaction with hydroxylamine (B1172632) to form the dioxime, and subsequent chlorination. Treatment of the resulting bis(hydroximoyl chloride) with a base would then generate the dinitrile oxide in situ, which can be trapped by a dipolarophile to form bis(isoxazole) or bis(isoxazoline) adducts. This approach would allow for the synthesis of novel bis-heterocyclic compounds with a central dimethoxybenzene core.

Role in the Construction of Macrocyclic Structures

Macrocycles are large cyclic molecules that have attracted significant attention in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules. nih.gov The synthesis of macrocycles often relies on the reaction of two difunctional building blocks, where one provides the linear component and the other acts as the cyclizing agent.

The two electrophilic chloromethyl groups of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene make it an ideal building block for the construction of macrocyclic structures. beilstein-journals.orgbeilstein-journals.org It can react with a variety of dinucleophiles, such as dithiols, diamines, or diols, in a high-dilution reaction to favor intramolecular cyclization over intermolecular polymerization. For example, reaction with a dithiol under basic conditions would lead to the formation of a dithia-macrocycle through the formation of two thioether linkages. The dimethoxybenzene unit provides a rigid and well-defined aromatic spacer within the macrocyclic framework, influencing its shape, size, and potential host-guest properties.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The formation and subsequent reactions of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene are governed by fundamental organic reaction mechanisms. Understanding these pathways is crucial for optimizing synthesis and predicting the compound's behavior in various chemical environments.

The primary route to synthesizing 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is through the chloromethylation of 1,4-dimethoxybenzene (B90301). This reaction is a classic example of an electrophilic aromatic substitution (SEAr) reaction, specifically a variation of the Blanc chloromethylation. wikipedia.org

The mechanism proceeds through several key steps:

Generation of the Electrophile : Under acidic conditions, typically using formaldehyde (B43269) (CH₂O) and hydrogen chloride (HCl) with a Lewis acid catalyst like zinc chloride (ZnCl₂), a highly reactive electrophile is formed. wikipedia.orgyoutube.com The formaldehyde carbonyl is protonated, which makes the carbon atom significantly more electrophilic. wikipedia.org This species can be represented as [CH₂OH]⁺ or a related chloromethyl cation precursor. wikipedia.org

Nucleophilic Attack : The 1,4-dimethoxybenzene ring, rich in electrons due to the two activating methoxy (B1213986) (-OCH₃) groups, acts as a nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the protonated formaldehyde or its derivative. wikipedia.org This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. stackexchange.com

Regioselectivity : The two methoxy groups are strong activating groups and are ortho, para-directing. In 1,4-dimethoxybenzene, the positions para to the methoxy groups are already substituted. Therefore, the electrophilic attack is directed to the positions ortho to the methoxy groups (the 2- and 5- positions), leading to the desired substitution pattern.

Rearomatization : A base in the reaction mixture, such as the Cl⁻ ion, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the benzene (B151609) ring and yields a hydroxymethyl intermediate (2,5-dimethoxybenzyl alcohol). wikipedia.org

Conversion to Chloromethyl Group : The resulting benzyl (B1604629) alcohol is rapidly converted to the final chloromethyl group in the presence of HCl and the Lewis acid catalyst via a nucleophilic substitution reaction. wikipedia.org This process occurs twice to yield the final product, 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene.

While the primary synthesis involves electrophilic substitution on the aromatic ring, radical chlorination mechanisms are relevant when considering reactions on the alkyl side chains. The chlorination of the methyl groups of a precursor like 2,5-dimethoxy-p-xylene would proceed via a free-radical chain reaction, typically initiated by ultraviolet (UV) light. docbrown.infochemguide.uk

This mechanism consists of three distinct stages:

Initiation : UV light provides the energy to cause homolytic fission of a chlorine molecule (Cl₂), generating two highly reactive chlorine free radicals (Cl•). libretexts.orglibretexts.org

Cl₂ + UV light → 2 Cl•

Propagation : This is a two-step cyclic process.

A chlorine radical abstracts a hydrogen atom from one of the methyl groups on the benzene ring to form hydrogen chloride (HCl) and a benzylic radical. chemguide.uk

The resulting benzylic radical then reacts with another chlorine molecule (Cl₂) to form the chloromethyl product and a new chlorine radical, which can continue the chain. chemguide.uk This process can repeat on the other methyl group.

Termination : The chain reaction is terminated when two radicals combine, removing the reactive species from the mixture. This can happen in several ways, such as the combination of two chlorine radicals, two benzylic radicals, or a chlorine radical with a benzylic radical. libretexts.org

Selectivity is a significant challenge in free-radical halogenation. libretexts.org For a precursor like 2,5-dimethoxy-p-xylene, the reaction can be difficult to stop at the desired bis(chloromethyl) stage. Over-chlorination can occur, leading to the formation of bis(dichloromethyl) and bis(trichloromethyl) derivatives. docbrown.infogoogle.com Controlling the reaction conditions, such as the stoichiometry of the reactants, is crucial to maximize the yield of the desired product. libretexts.org

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is a valuable monomer in polymer chemistry due to its two reactive chloromethyl groups. jlu.edu.cn These groups serve as handles for building polymer chains through various mechanisms.

One of the most significant applications is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are important materials in organic electronics. jlu.edu.cn The polymerization can proceed via mechanisms such as the Gilch polymerization. In this route, treatment of the monomer with a strong base, like potassium tert-butoxide, initiates the reaction. The mechanism involves the elimination of HCl to form a p-quinodimethane intermediate, which then rapidly polymerizes to form the PPV backbone.

Alternatively, the chloromethyl groups can undergo nucleophilic substitution reactions. For example, polymerization can occur through a Friedel-Crafts alkylation mechanism, where the benzylic chloride acts as an electrophile that alkylates another monomer unit, leading to the formation of hypercrosslinked polymers with methylene (B1212753) bridges. tandfonline.com

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the properties of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene at a molecular level. Theoretical calculations offer insights into the molecule's reactivity, stability, and electronic characteristics.

Density Functional Theory (DFT) calculations are widely used to predict the reactivity and stability of dimethoxybenzene derivatives. nih.govresearchgate.net These studies reveal that the stability of such compounds is influenced by the nature and position of their substituents.

For 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, the electron-donating methoxy groups increase the electron density on the aromatic ring, which is a key factor in its high reactivity toward electrophiles. Computational models can quantify this effect by analyzing the molecular electrostatic potential and frontier molecular orbitals. nih.gov

The stability of related dimethoxybenzene derivatives has been systematically studied, indicating that substitutions on the ring can influence decomposition pathways. researchgate.net DFT calculations can be used to model reaction energetics, such as activation energy barriers for potential decomposition reactions, thereby predicting the kinetic stability of the molecule under various conditions. scirp.org

Table 1: Representative DFT-Calculated Properties for Substituted 1,4-Dimethoxybenzene Derivatives

| Property | Description | Predicted Influence on 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene |

|---|---|---|

| Redox Potential | The potential at which the molecule is oxidized or reduced. | The electron-donating methoxy groups lower the oxidation potential, making the ring susceptible to oxidation. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | A higher HOMO energy, due to the methoxy groups, indicates greater nucleophilicity and reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The chloromethyl groups are expected to lower the LUMO energy, increasing the molecule's susceptibility to nucleophilic attack at the benzylic carbons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov |

This table is illustrative, based on general findings for substituted dimethoxybenzenes.

Quantum chemical calculations, particularly using DFT methods like B3LYP, provide a detailed picture of the electronic structure. nih.govscispace.com These calculations can determine key electronic descriptors.

Frontier Molecular Orbitals (FMOs) : The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. For 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, the HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring, confirming its role as the nucleophilic center in electrophilic substitutions. The LUMO is likely to have significant contributions from the antibonding σ* orbitals of the C-Cl bonds in the chloromethyl groups, indicating these sites are the most electrophilic and susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (electron-rich) around the oxygen atoms of the methoxy groups and on the aromatic ring. Conversely, positive potential (electron-poor) regions would be found near the hydrogen atoms of the chloromethyl groups and the chlorine atoms, highlighting the sites for electrophilic and nucleophilic attack, respectively. nih.gov

Aromaticity Indices : Calculations of indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nuclear Independent Chemical Shift (NICS) can quantify the degree of π-electron delocalization. Substitution on the benzene ring can cause a small reduction in aromaticity. rsc.org

These computational approaches provide a theoretical framework that complements experimental findings, offering a deeper understanding of the molecule's electronic behavior and reactivity. arxiv.orgnih.gov

Analysis of Reaction Energetics and Transition States

While specific computational studies on the reaction energetics and transition states of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical analyses of structurally similar substituted benzyl chlorides. These studies typically focus on nucleophilic substitution (S_N2) reactions, which are characteristic of the reactive chloromethyl groups in this compound.

The reactivity of benzylic halides is a well-studied area of physical organic chemistry. The "benzylic effect" describes the enhanced reactivity of benzylic substrates in S_N2 reactions compared to their simple alkyl counterparts. Computational studies have quantified this effect, attributing it to the stabilization of the transition state through orbital interactions with the adjacent aromatic ring. For instance, rigorous focal-point computations have established that the S_N2 barrier for the identity exchange reaction of benzyl chloride with a chloride ion is 1.6 kcal/mol lower than that for the corresponding reaction with methyl chloride. acs.org

The substituents on the benzene ring play a crucial role in modulating the energetics of these reactions. The two methoxy groups in 1,4-bis(chloromethyl)-2,5-dimethoxybenzene are strong electron-donating groups. In the context of S_N2 reactions, electron-donating substituents can influence the activation energy. Theoretical studies on para-substituted benzyl fluorides have shown a strong linear relationship between the electrostatic potential at the benzylic carbon and the S_N2 activation energies. acs.org Electron-donating groups increase the electron density at the reaction center, which can affect the interaction with the incoming nucleophile and the stability of the transition state.

For substituted benzyl chlorides, the effect of substituents on S_N2 reactivity can lead to non-linear Hammett plots. kyoto-u.ac.jp These concaved, U-shaped plots indicate that both electron-donating and electron-withdrawing groups can accelerate the reaction rate compared to the unsubstituted benzyl chloride. This phenomenon is often explained by a shift in the nature of the transition state. Electron-donating groups can stabilize a more S_N1-like (looser, more carbocationic) transition state, while electron-withdrawing groups can stabilize a more traditionally S_N2-like (tighter, more associative) transition state.

The transition state in an S_N2 reaction at a benzylic carbon is characterized by a trigonal bipyramidal geometry around the carbon atom undergoing substitution. The incoming nucleophile and the leaving group are in apical positions, and the benzene ring and the two hydrogen atoms are in the equatorial plane. Computational studies allow for the precise determination of bond lengths and angles in these fleeting structures. For the identity exchange reaction of benzyl fluoride (B91410) with a fluoride ion, the C-F bond length in the transition state is significantly elongated compared to the ground state, indicating the partial breaking and forming of bonds.

In the case of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene, the presence of two methoxy groups is expected to significantly influence the stability of any partial positive charge that develops on the benzylic carbon in the transition state of a nucleophilic substitution reaction. This stabilization would likely lower the activation energy for the reaction.

To illustrate the potential impact of a methoxy substituent, the following table presents representative computational data for the S_N2 identity exchange reaction of para-substituted benzyl chlorides with a chloride ion.

| Substituent (at para position) | Central Barrier (kcal/mol) | Overall Barrier (kcal/mol) |

| -H | 12.0 | -2.6 |

| -CH3 | 11.6 | -3.2 |

| -OCH3 | 11.4 | -3.6 |

| -NO2 | 12.2 | -1.9 |

This is an interactive data table. Data is illustrative and based on computational studies of monosubstituted benzyl chlorides; specific values for 1,4-bis(chloromethyl)-2,5-dimethoxybenzene may differ.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 1,4-bis(chloromethyl)-2,5-dimethoxybenzene, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its structure and understanding the electronic environment of its constituent atoms.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR spectroscopy of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene would be expected to show distinct signals corresponding to the different types of protons present in the molecule: those on the aromatic ring, the methoxy (B1213986) groups, and the chloromethyl groups. Due to the symmetrical nature of the molecule, a simplified spectrum is anticipated.

The two protons on the benzene (B151609) ring are chemically equivalent and would give rise to a single signal, appearing as a singlet. The chemical shift of these aromatic protons is influenced by the electron-donating methoxy groups and the electron-withdrawing chloromethyl groups. The six protons of the two equivalent methoxy groups would also produce a single, sharp singlet. Similarly, the four protons of the two equivalent chloromethyl groups would be observed as another distinct singlet. The integration of these signals would correspond to the ratio of the number of protons of each type.

A hypothetical ¹H NMR data table based on the expected structure is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 | Singlet | 2H | Ar-H |

| ~ 4.6 | Singlet | 4H | -CH₂Cl |

| ~ 3.8 | Singlet | 6H | -OCH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the case of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene, the symmetry of the molecule simplifies the ¹³C NMR spectrum, with signals corresponding to each unique carbon environment.

One would expect to observe distinct signals for the aromatic carbons attached to the methoxy groups, the aromatic carbons attached to the chloromethyl groups, and the aromatic carbons bearing a hydrogen atom. Additionally, separate signals would be present for the carbons of the methoxy groups and the chloromethyl groups. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, the carbons bonded to the electronegative oxygen and chlorine atoms would be expected to appear at a lower field (higher ppm value).

A predicted ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | Ar-C-OCH₃ |

| ~ 128 | Ar-C-CH₂Cl |

| ~ 114 | Ar-C-H |

| ~ 56 | -OCH₃ |

| ~ 40 | -CH₂Cl |

X-ray Diffraction Analysis

Single-Crystal X-ray Crystallography for Molecular Geometry

A single-crystal X-ray diffraction study of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene would yield a wealth of structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to construct a detailed three-dimensional model of the molecule. This would allow for the precise measurement of all bond lengths and angles. For example, the C-Cl and C-O bond lengths, the geometry of the benzene ring, and the torsion angles describing the orientation of the chloromethyl and methoxy substituents relative to the ring could be accurately determined.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 17.2 |

| β (°) | 95 |

| Volume (ų) | 1040 |

| Z | 4 |

Vibrational Spectroscopy

The IR spectrum of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene would be expected to show characteristic absorption bands corresponding to the various functional groups. Key vibrational modes would include C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy groups, and C-Cl stretching of the chloromethyl groups. The positions and intensities of these bands serve as a fingerprint for the molecule. For example, strong absorptions are expected for the C-O and C-Cl stretching modes.

A table of expected characteristic IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1250-1000 | C-O Stretch |

| 800-600 | C-Cl Stretch |

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. Due to the different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for analyzing the vibrations of the symmetrical benzene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, typically recorded using a KBr pellet, reveals several characteristic absorption bands that confirm its structure.

Key vibrational modes observed in the spectrum include:

Aromatic C-H Stretch: The presence of the benzene ring is confirmed by C-H stretching vibrations, which typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The chloromethyl (-CH₂Cl) and methoxy (-OCH₃) groups give rise to aliphatic C-H stretching bands in the 3000-2850 cm⁻¹ range. Specifically, a publication reports peaks at 2981 and 2859 cm⁻¹.

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are observed in the 1600-1450 cm⁻¹ region. Reported peaks include 1635, 1504, and 1462 cm⁻¹.

C-O Ether Stretch: The characteristic stretching vibration of the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1250-1000 cm⁻¹ range. A reported peak at 1157 cm⁻¹ corresponds to this vibration.

C-Cl Stretch: The presence of the chloromethyl group is indicated by the C-Cl stretching vibration, which typically occurs in the 800-600 cm⁻¹ region. A reported peak at 662 cm⁻¹ is indicative of this functional group.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can be observed in the 900-800 cm⁻¹ region, with reported peaks at 892 and 812 cm⁻¹.

A detailed table of the observed FTIR peaks and their assignments is provided below:

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 2981, 2859 | C-H stretch (aliphatic) | -CH₂Cl, -OCH₃ |

| 1635, 1504, 1462 | C=C stretch (aromatic) | Benzene Ring |

| 1386 | C-H bend (aliphatic) | -CH₂Cl, -OCH₃ |

| 1157 | C-O stretch (aryl-alkyl ether) | Ar-O-CH₃ |

| 892, 812 | C-H bend (aromatic, out-of-plane) | Substituted Benzene Ring |

| 662 | C-Cl stretch | -CH₂Cl |

Raman Spectroscopy for Complementary Vibrational Analysis

The key expected Raman bands would include:

Aromatic Ring Breathing Mode: A strong, sharp band characteristic of the symmetrical expansion and contraction of the benzene ring is expected, typically around 1000 cm⁻¹.

C=C Aromatic Stretching: Symmetrical C=C stretching vibrations within the benzene ring would be strongly Raman active, appearing in the 1600-1550 cm⁻¹ region.

C-Cl Symmetric Stretch: The symmetric stretching of the two C-Cl bonds would be a prominent feature in the Raman spectrum.

-OCH₃ Symmetric Stretch: The symmetric stretching of the methoxy groups would also be observable.

The principle of mutual exclusion, which applies to molecules with a center of symmetry, would suggest that vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa.

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene and confirming its molecular weight and fragmentation pattern. In a typical GC-MS analysis, the compound is vaporized and separated from any impurities on a chromatographic column before entering the mass spectrometer.

Under Electron Ionization (EI) at 70 eV, the molecule undergoes fragmentation, providing a unique mass spectrum. The molecular ion peak (M⁺) is expected at m/z 234, corresponding to the molecular weight of the compound.

The fragmentation pattern is influenced by the stability of the resulting ions. Key expected fragments include:

Loss of a Chlorine Atom: A significant peak would be expected at m/z 199, corresponding to the loss of a chlorine radical ([M-Cl]⁺).

Loss of a Chloromethyl Group: A peak at m/z 185 would result from the cleavage of a chloromethyl radical ([M-CH₂Cl]⁺).

Formation of a Tropylium-like Ion: Rearrangement and fragmentation could lead to the formation of stable aromatic cations.

A published mass spectrum provides the following key fragments:

| m/z | Relative Intensity | Proposed Fragment |

| 234 | Present | Molecular Ion (M⁺) |

| 199 | Significant | [M - Cl]⁺ |

| 185 | Significant | [M - CH₂Cl]⁺ |

| 151 | Present | Further fragmentation, possibly loss of HCl from [M-CH₂Cl]⁺ |

| 137 | Present | Further fragmentation |

| 107 | Present | Further fragmentation |

| 77 | Present | Phenyl cation (C₆H₅⁺) |

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique compared to EI, often used for compounds that are less volatile or thermally labile. While specific APCI-MS data for 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is not widely reported, the expected behavior can be inferred from the analysis of similar aromatic compounds.

In positive-ion mode APCI-MS, protonated molecules ([M+H]⁺) are typically observed. For 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, this would correspond to a peak at m/z 235. Adduct formation with solvent molecules is also possible. The fragmentation in APCI is generally less extensive than in EI, often limited to the loss of small, neutral molecules such as water or, in this case, potentially HCl. The stability of the protonated molecule would depend on the proton affinity of the different sites within the molecule, with the methoxy oxygen atoms being likely sites of protonation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands characteristic of a substituted benzene ring.

The methoxy groups, being electron-donating, and the chloromethyl groups will influence the position and intensity of the absorption maxima (λmax). The primary absorption bands are expected to arise from π → π* transitions within the benzene ring. For substituted benzenes, two main bands are typically observed:

E2-band: A strong absorption band, usually below 230 nm, corresponding to an allowed π → π* transition.

B-band: A weaker, structured absorption band at longer wavelengths, typically between 250 and 280 nm, corresponding to a symmetry-forbidden π → π* transition. The substitution on the benzene ring can cause this band to shift and its fine structure to be less resolved.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. For 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene itself, which is a diamagnetic molecule with all electrons paired, no EPR signal would be observed.

However, EPR spectroscopy would be a highly relevant technique for studying radical intermediates that could be formed from this compound. For instance, oxidation of the electron-rich dimethoxybenzene ring can lead to the formation of a radical cation. Studies on similar dimethoxybenzene derivatives have shown that their radical cations can be generated and characterized by EPR spectroscopy. The hyperfine coupling of the unpaired electron with the magnetic nuclei (protons of the methoxy groups and the aromatic ring) would provide detailed information about the distribution of the spin density within the radical cation. Such studies are crucial for understanding reaction mechanisms involving single-electron transfer processes. However, specific EPR studies on radical intermediates derived directly from 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene are not prominently featured in the available scientific literature.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is primarily recognized for its role as a key monomer in the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylene vinylene) (PPV). The resulting polymer, poly(2,5-dimethoxy-p-phenylene vinylene) (PDMeOPV), exhibits noteworthy photoluminescent and electroluminescent properties, making it a subject of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the electronic properties of the resulting polymer. These electron-donating groups increase the electron density of the polymer backbone, which in turn affects the material's band gap and emission characteristics. Research has shown that polymers derived from this monomer exhibit luminescence in the visible region of the electromagnetic spectrum. uq.edu.au

Furthermore, the reactive chloromethyl groups provide convenient handles for various polymerization reactions. The most common method for polymerizing this monomer is the Gilch reaction, which involves treatment with a strong base. This reaction proceeds through a p-quinodimethane intermediate to form the conjugated polymer. The versatility of this compound as a building block allows for its use in the synthesis of complex molecular architectures beyond simple linear polymers. lookchem.com

Unexplored Synthetic Avenues

While the synthesis of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is established, there remain avenues for the exploration of more efficient, sustainable, and varied synthetic routes. Current methods often rely on chloromethylation of 1,4-dimethoxybenzene (B90301), which can involve harsh reagents and produce side products.

Greener Synthetic Approaches: Future research could focus on the development of "green" synthetic methods. This might include the use of less hazardous chlorinating agents, solvent-free reaction conditions, or catalytic methods that improve atom economy and reduce waste. For instance, the use of ionic liquids as catalysts, as demonstrated in the synthesis of a related compound, could offer a more environmentally benign alternative. google.com

Enzymatic and Chemo-enzymatic Synthesis: The field of biocatalysis offers intriguing possibilities for the synthesis of specialty chemicals. beilstein-journals.org Exploring enzymatic or chemo-enzymatic routes to 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene or its precursors could lead to highly selective and environmentally friendly production methods. mdpi.com While currently speculative for this specific compound, the broader trends in chemical synthesis point towards the increasing integration of biological and chemical transformations.

Novel Functionalization Strategies: Beyond the synthesis of the monomer itself, unexplored avenues lie in the pre-functionalization of the benzene ring or the modification of the chloromethyl groups to introduce other functionalities. This could lead to a wider range of monomers with tailored properties for specific applications.

Emerging Applications in Advanced Materials and Chemical Synthesis

The primary application of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene has been in the field of conjugated polymers for optoelectronics. However, its potential extends to other areas of advanced materials and chemical synthesis.

Advanced Polymeric Architectures: The bifunctional nature of this compound makes it an ideal candidate for the construction of more complex polymer architectures beyond linear chains. This includes the synthesis of hyperbranched polymers and cross-linked networks. Such materials could exhibit unique properties, including improved solubility and processability, which are often challenges with rigid-rod conjugated polymers.

Supramolecular Chemistry and Self-Assembly: The aromatic core and reactive side groups of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene make it a potential building block for supramolecular chemistry. Through non-covalent interactions, it could be used to construct self-assembling systems with ordered nanostructures, which could find applications in sensing, catalysis, and nanoscale electronics.

Crosslinking Agent: The two chloromethyl groups can react with a variety of nucleophiles, suggesting its potential use as a crosslinking agent to modify the properties of other polymers. By introducing crosslinks, the mechanical, thermal, and chemical resistance of materials can be significantly enhanced.

Intermediate in Fine Chemical Synthesis: Beyond polymerization, 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can serve as a versatile intermediate in the synthesis of a range of organic molecules. lookchem.com Its reactive sites allow for the introduction of various functional groups, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Directions for Further Mechanistic and Theoretical Inquiry

A deeper understanding of the reaction mechanisms and a robust theoretical framework are crucial for optimizing the synthesis and predicting the properties of materials derived from 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene.

Mechanistic Studies of Polymerization: While the Gilch reaction is widely used, the precise mechanism of polymerization, particularly the nature of the propagating species, has been a subject of debate. Recent studies have suggested that a radical chain polymerization mechanism may be dominant over an anionic one. researchgate.net Further detailed mechanistic investigations, perhaps using advanced spectroscopic techniques and kinetic studies, are needed to fully elucidate the reaction pathway. This knowledge could lead to better control over the polymerization process, allowing for the synthesis of polymers with well-defined molecular weights and low defect densities.

Computational Modeling and Theoretical Predictions: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure and reactivity of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene and its derivatives. Theoretical calculations can be employed to:

Predict the photophysical properties of novel polymers and oligomers derived from this monomer. researchgate.net

Model the reaction intermediates and transition states in the polymerization process to support mechanistic studies.

Screen for potential new applications by predicting the interaction of the molecule with other chemical species.

Structure-Property Relationships: A systematic investigation into the relationship between the chemical structure of polymers derived from this monomer and their resulting material properties is essential. This includes understanding how modifications to the polymer backbone or the introduction of different side chains affect properties such as charge carrier mobility, photoluminescence quantum yield, and thermal stability. Such studies will be instrumental in the rational design of new materials with optimized performance for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 1,4-dimethoxybenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. Key steps include:

- Using fresh reagents to avoid side reactions (e.g., polyalkylation or oxidation).

- Monitoring reaction progress via gas chromatography (GC) with flame ionization detection (FID) to track intermediate formation and final product purity .

- Optimizing reaction time (typically 4–6 hours) to balance yield and by-product formation.

Q. How can impurities or by-products be identified during synthesis?

- Methodological Answer :

- Perform thin-layer chromatography (TLC) using silica gel plates and UV visualization to detect intermediates.

- Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient for resolving polar by-products (e.g., unreacted dimethoxybenzene or over-chlorinated derivatives) .

- Confirm structural assignments via H NMR (e.g., characteristic singlet for aromatic protons at δ 6.8–7.0 ppm and chloromethyl peaks at δ 4.5–4.7 ppm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and nitrile gloves due to the compound’s potential lachrymatory effects and reactivity.

- Avoid contact with strong bases to prevent elimination reactions releasing HCl.

- Store under inert atmosphere (argon) at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress polyalkylation during synthesis?

- Methodological Answer :

- Solvent selection : Use low-polarity solvents (e.g., dichloromethane) to reduce solubility of reactive intermediates, minimizing over-alkylation .

- Temperature control : Maintain reactions below 0°C to slow down competing electrophilic pathways.

- Stoichiometry : Employ a slight excess (1.1–1.2 equiv.) of chloromethylating agent to favor mono-substitution while avoiding excess reagent accumulation .

Q. What crystallographic techniques are suitable for characterizing 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures. Key parameters:

- Monoclinic space group (e.g., P21/n ) with unit cell dimensions a = 11.7737 Å, b = 6.6535 Å, c = 13.438 Å, β = 114.1° .

- Validate bond lengths (C–Cl ≈ 1.76 Å, C–O ≈ 1.43 Å) and angles using software like Olex2 or SHELX .

- Pair with powder XRD to confirm phase purity in bulk samples.

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for SN2 mechanisms.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites (chloromethyl groups) prone to nucleophilic attack .

- Validate predictions experimentally via kinetic studies using UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., NaN) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals in crowded regions (e.g., aromatic vs. methoxy protons).

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CHClO, exact mass 235.112) and rule out isobaric impurities .

- Cross-reference with IR spectroscopy for functional group validation (C–Cl stretch at 600–800 cm, C–O–C at 1200–1250 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |